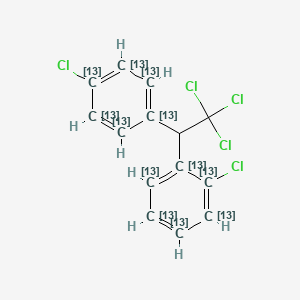
2,4'-DDT 13C12 (benzen 13C12)
Descripción general
Descripción
2,4’-DDT 13C12 (benzen 13C12) is a labelled analogue of 2,4’-DDT . It is a synthetic organochlorine insecticide . It is commonly used in scientific research due to its unique properties, making it ideal for studying ecological impacts and developing effective pollution control measures.
Molecular Structure Analysis
The molecular formula of 2,4’-DDT 13C12 (benzen 13C12) is C2 [13C]12H9Cl5 . The InChI string representation of its structure isInChI=1S/C14H9Cl5/c15-10-7-5-9 (6-8-10)13 (14 (17,18)19)11-3-1-2-4-12 (11)16/h1-8,13H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 .
Aplicaciones Científicas De Investigación
- Application : 2,4’-DDT 13C12 is a stable isotope-labelled reference material . It’s used in environmental science and toxicology for the detection and quantification of 2,4’-DDT, an organochlorine pesticide .
- Method : The compound is often used in a solution format (e.g., 100 µg/mL in Acetone) for calibration of analytical instruments . The use of a stable isotope-labelled internal standard like 2,4’-DDT 13C12 can correct for losses during sample preparation and analysis, and compensate for matrix effects .
- Results : The use of 2,4’-DDT 13C12 improves the accuracy and reliability of analytical measurements in environmental samples .
- Application : The insecticide DDT, to which 2,4’-DDT is a structural isomer, has been evaluated for its carcinogenicity .
- Method : Large epidemiological studies have been conducted to evaluate the association between exposure to DDT and various types of cancer .
- Results : There is limited evidence of carcinogenicity of DDT in humans, with positive associations found between exposure to DDT and non-Hodgkin lymphoma, testicular cancer, and liver cancer .
Environmental Science and Toxicology
Cancer Research
- Application : Stable isotope labeling, such as with 2,4’-DDT 13C12, allows researchers to study metabolic pathways in vivo in a safe manner .
- Method : The labeled compound is introduced into the organism, and its distribution and breakdown can be tracked using various analytical techniques .
- Results : This approach provides insights into the metabolism of the compound, including its absorption, distribution, metabolism, and excretion .
- Application : Stable isotope-labeled compounds like 2,4’-DDT 13C12 are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food contaminants .
- Method : The labeled compound is used as an internal standard in analytical methods, improving the accuracy and reliability of the measurements .
- Results : This allows for the precise quantification of environmental pollutants, contributing to environmental protection and public health .
Metabolic Research
Environmental Monitoring
- Application : Stable isotope-labeled compounds like 2,4’-DDT 13C12 can be used in clinical diagnostics .
- Method : These compounds can be used as tracers in various diagnostic tests, allowing for the detection and quantification of specific substances in the body .
- Results : This can aid in the diagnosis of various diseases and conditions .
- Application : Stable isotope-labeled compounds like 2,4’-DDT 13C12 can be used as chemical references for chemical identification, qualitative, quantitative detection, etc .
- Method : These compounds can be used in various types of NMR solvents to study the structure, reaction mechanism, and reaction kinetics of compounds .
- Results : This can provide valuable insights into the properties and behaviors of various organic compounds .
Clinical Diagnostics
Organic Chemistry
Safety And Hazards
The safety data sheet for 4,4’-DDT (13C12) provides some information that might be relevant . If inhaled or ingested, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and seek immediate medical attention . In case of skin or eye contact, it is advised to wash off with soap and plenty of water, and rinse with pure water for at least 15 minutes, respectively . It is also recommended to store the compound at -20°C under an inert atmosphere .
Propiedades
IUPAC Name |
1-chloro-4-[2,2,2-trichloro-1-(6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUGPAFCQJIYDT-WCGVKTIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4'-DDT 13C12 (benzen 13C12) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




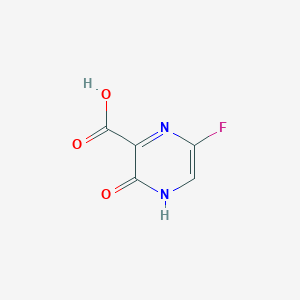
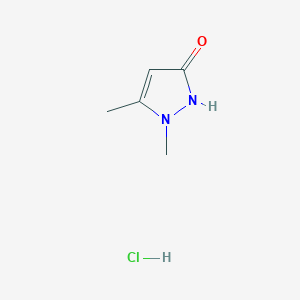
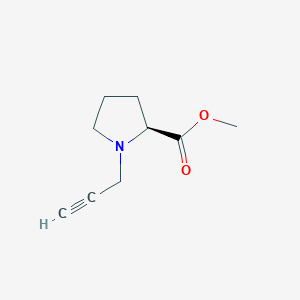
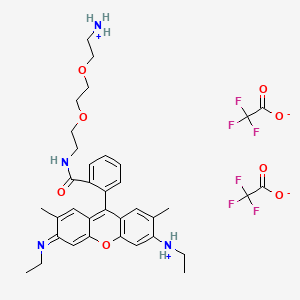
![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1435869.png)
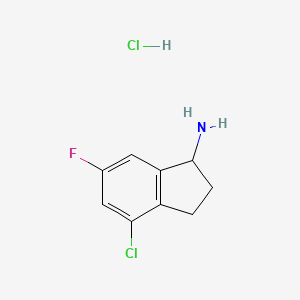
![Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B1435872.png)
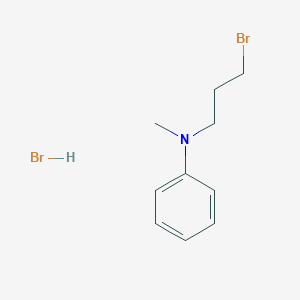
![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)
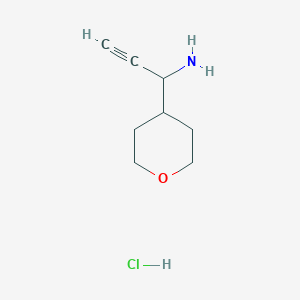
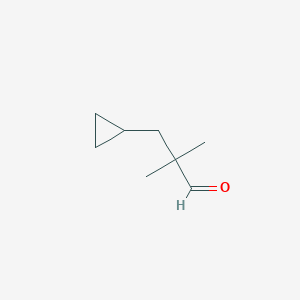
![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)